molecular formula C19H16N2O3 B2717250 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941930-31-0

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2717250
CAS No.: 941930-31-0
M. Wt: 320.348
InChI Key: IYGNYCLTPULQQD-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a benzodioxole and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by the condensation of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates using a Friedel-Crafts alkylation reaction with 4-methylbenzyl chloride under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Unique due to its specific substitution pattern and potential biological activity.

    This compound: Similar in structure but may differ in the position of substituents or additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and material science.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-2-4-14(5-3-13)11-21-19(22)9-7-16(20-21)15-6-8-17-18(10-15)24-12-23-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGNYCLTPULQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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